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Compound of Interest

Compound Name: Hpk1-IN-55

Cat. No.: B15613741

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells, including T-cells, B-cells, and dendritic cells (DCs).[1][2] It functions as a
critical negative regulator of immune responses.[1][3] Within the cancer-immunity cycle, HPK1
dampens signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby
attenuating immune cell activation, proliferation, and cytokine production.[1][4][5][6]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor
protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Ser376
residue.[5][7][8] This phosphorylation event leads to the proteasomal degradation of SLP-76,
which in turn weakens the signal transduction required for a robust anti-tumor immune
response.[7] The demonstrated ability of HPK1 knockout or kinase-dead models to enhance T-
cell signaling and inhibit tumor growth has established HPK1 as a compelling therapeutic target
in immuno-oncology.[2][6][7] Pharmacological inhibition of HPK1 is a promising strategy to
reinvigorate anti-tumor immunity.[6][9]

Hpk1-IN-55: A Potent and Selective HPK1 Inhibitor

Hpk1-IN-55 (also referred to as compound 19 in some literature) is a potent, selective, and
orally active small molecule inhibitor of HPK1.[10] Its high affinity and specificity make it a
valuable tool for studying the therapeutic potential of HPK1 inhibition. Hpk1-IN-55 has been
shown to effectively block HPK1 enzymatic activity, engage the target in cellular contexts, and
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produce downstream functional effects consistent with the reversal of HPK1-mediated immune
suppression.[10]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for Hpk1-IN-55, detailing its binding
affinity, cellular activity, and in vivo target engagement.

Table 1: Biochemical and Cellular Activity of Hpk1-IN-55

Parameter Assay Type CelllSystem Value Reference
HPK1
IC50 Enzymatic Biochemical <0.51 nM [10]
Inhibition
Kinase ) ) ) ] >637-fold vs.
o GCK-like kinase Biochemical [10]
Selectivity HPK1
_ _ >1022-fold vs.
LCK Biochemical [10]
HPK1
EC50 IL-2 Secretion Human PBMCs 43.3 nM [10]
Purified Human
IL-2 Release 38.8 nM [10]
Pan T-cells
Purified Human
IFN-y Release 49.2 nM [10]

Pan T-cells

| Proliferation | T-cell Proliferation | Purified Human Pan T-cells | Increased proliferation
(0.00457-10 uM) [[10] |

Table 2: In Vivo Target Engagement of Hpk1-IN-55
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Animal Model Dosing Regimen Key Finding Reference
. ) >50% inhibition of
Balb/c mice with .
PSLP76 in the
CT26 colorectal 10 and 30 mg/kg [10]
spleen for over 6
tumor
hours
_ . Did not achieve
Balb/c mice with CT26 )
3 mg/kg sustained pSLP76 [10]

colorectal tumor

reduction

| Balb/c mice with CT26 colorectal tumor | 1.5-12 mg/kg (p.o., b.i.d, 5 weeks) | Demonstrated

good target engagement and anti-tumor effects |[10] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the HPK1 signaling cascade and the logical

workflow for inhibitor evaluation.
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Workflow for evaluating an HPK1 inhibitor.
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Logical flow from binding affinity to function.
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Experimental Protocols

Detailed methodologies for key assays used to characterize Hpk1-IN-55 are outlined below.
These protocols are synthesized from standard practices described in the cited literature.[2][7]
[8][11]

Biochemical HPK1 Kinase Inhibition Assay (TR-FRET)

Obijective: To determine the in vitro potency (IC50) of Hpk1-IN-55 against purified HPK1
enzyme.

Principle: This time-resolved fluorescence energy transfer (TR-FRET) assay measures the
phosphorylation of a biotinylated peptide substrate by HPK1. A europium-labeled anti-
phosphoserine antibody binds to the phosphorylated peptide, bringing it in proximity to a
streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.

Materials:

Recombinant human HPK1 enzyme

 Biotinylated peptide substrate (e.g., based on SLP-76 sequence)

e ATP (Adenosine triphosphate)

e Kinase reaction buffer (e.g., HEPES, MgCI2, DTT, Brij-35)

o Hpk1-IN-55 (serial dilutions)

o Europium-labeled anti-phosphoserine antibody

o Streptavidin-APC

» Stop/Detection buffer (contains EDTA to chelate Mg2+ and stop the reaction)

o Low-volume 384-well assay plates

e TR-FRET compatible plate reader

Method:
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e Prepare serial dilutions of Hpk1-IN-55 in DMSO and then dilute into the kinase reaction
buffer.

e Add 2.5 pL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.

e Add 2.5 pL of a solution containing the HPK1 enzyme and the biotinylated peptide substrate
to each well.

e Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
e Initiate the kinase reaction by adding 5 pL of ATP solution to each well.
 Incubate the reaction for 1-2 hours at room temperature.

o Stop the reaction by adding 10 pL of the Stop/Detection buffer containing the Eu-antibody
and Streptavidin-APC.

e Incubate for 1 hour at room temperature to allow for antibody binding.

* Read the plate on a TR-FRET plate reader, measuring emission at both donor (Eu) and
acceptor (APC) wavelengths.

o Calculate the TR-FRET ratio and plot the percentage of inhibition against the inhibitor
concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: pSLP-76 Inhibition Assay

Objective: To measure the ability of Hpk1-IN-55 to inhibit HPK1 activity within a cellular context

by quantifying the phosphorylation of its direct substrate, SLP-76.

Principle: Human peripheral blood mononuclear cells (PBMCs) are treated with the inhibitor
and then stimulated via the T-cell receptor. The level of phosphorylated SLP-76 (pSLP-76) at
the Ser376 site is measured, typically by flow cytometry or a sensitive ELISA.

Materials:

e Cryopreserved human PBMCs
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e RPMI-1640 culture medium with 10% FBS

o Hpk1-IN-55 (serial dilutions)

o T-cell stimulation reagent (e.g., anti-CD3/anti-CD28 antibodies)

» Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm)

e Fluorescently-conjugated antibody against pSLP-76 (Ser376)

e Flow cytometer

Method:

Thaw and culture human PBMCs overnight.

» Plate the cells (e.g., 1x1076 cells/well) in a 96-well plate.

o Pre-treat the cells with serial dilutions of Hpk1-IN-55 or DMSO control for 1-2 hours.

» Stimulate the T-cells by adding anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15
minutes).

o Immediately fix the cells by adding a fixation buffer to stop all enzymatic activity.

» Permeabilize the cells to allow intracellular antibody staining.

 Stain the cells with the fluorescently-conjugated anti-pSLP-76 antibody.

e Wash the cells to remove unbound antibody.

e Acquire data on a flow cytometer, gating on the T-cell population.

o Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each condition.

» Plot the percentage of pSLP-76 inhibition against inhibitor concentration to calculate the
EC50 value.
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Functional Assay: Cytokine Release (IL-2/IFN-y)

Objective: To assess the downstream functional consequence of HPK1 inhibition on T-cell
activation by measuring cytokine production.

Principle: PBMCs or purified T-cells are treated with Hpk1-IN-55 and stimulated. The increased
signaling resulting from HPKL1 inhibition leads to enhanced production and secretion of effector
cytokines like IL-2 and IFN-y, which are quantified in the culture supernatant.

Materials:

e Human PBMCs or purified T-cells

Culture medium and plates

Hpk1-IN-55 (serial dilutions)

T-cell stimulation reagent (e.g., anti-CD3/anti-CD28)

ELISA or Luminex-based kits for human IL-2 and IFN-y

Method:

Plate PBMCs or T-cells in a 96-well culture plate.

o Treat cells with serial dilutions of Hpk1-IN-55 or DMSO control.

e Add a T-cell stimulation reagent.

« Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

 After incubation, centrifuge the plate and collect the culture supernatant.

e Quantify the concentration of IL-2 and/or IFN-y in the supernatant using a commercially
available ELISA or multiplex bead-based assay kit, following the manufacturer's instructions.

» Plot the cytokine concentration against the inhibitor concentration and fit the data to
determine the EC50 value, representing the concentration at which the inhibitor induces a
half-maximal response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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